

# Comparative Analysis of TG-100435: A Novel Src Family Kinase Inhibitor

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## Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180

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This guide provides a comprehensive review of the preclinical data available for **TG-100435**, a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of **TG-100435** and its primary active metabolite, TG100855, against other established Src kinase inhibitors. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathway to provide a thorough understanding of **TG-100435**'s preclinical profile.

## Introduction to TG-100435

**TG-100435**, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent inhibitor of Src family kinases. A crucial aspect of its pharmacology is its in vivo conversion to a more active N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, significantly enhancing the overall tyrosine kinase inhibition after oral administration.

## Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro kinase inhibitory activities of **TG-100435**, its metabolite TG100855, and other well-established Src kinase inhibitors. The data is presented as inhibition constants ( $K_i$ ) or half-maximal inhibitory concentrations ( $IC_{50}$ ), with lower values indicating higher potency.

Table 1: Kinase Inhibition Profile of **TG-100435** and its Active Metabolite TG100855

Kinase Target	TG-100435 K <sub>i</sub> (nM)	TG100855 Potency Increase
Src	13	2-9x more potent
Lyn	20	2-9x more potent
Abl	34	2-9x more potent
Yes	45	2-9x more potent
Lck	64	2-9x more potent
EphB4	58	2-9x more potent

Data sourced from Hu et al., 2007.

Table 2: Comparative Kinase Inhibition Profiles of Alternative Src Inhibitors

Kinase Target	Dasatinib IC <sub>50</sub> (nM)	Saracatinib IC <sub>50</sub> (nM)	Bosutinib IC <sub>50</sub> (nM)
Src	<1	2.7	1.2
Lyn	1	4	7.9
Abl	<1	30	1.1
Yes	1	4	8.7
Lck	1	10	14
c-Kit	5	200	>1000
PDGFR $\beta$	28	-	32

Note: IC<sub>50</sub> values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

## Experimental Protocols

The inhibitory activities ( $K_i$ ) of **TG-100435** were determined using a competitive binding assay. A brief description of the methodology is provided below.

### In Vitro Kinase Inhibition Assay (Competitive Binding)

Principle: This assay measures the ability of a test compound to compete with a known, fluorescently labeled ligand for the ATP-binding site of a target kinase. The displacement of the fluorescent ligand results in a decrease in the fluorescence signal, which is proportional to the binding affinity of the test compound.

Materials:

- Recombinant human kinases
- Fluorescently labeled ATP-competitive ligand (tracer)
- Test compounds (e.g., **TG-100435**)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM  $MgCl_2$ , 1 mM EGTA, 0.01% Brij-35)
- Multi-well plates (e.g., 384-well)
- Fluorescence plate reader

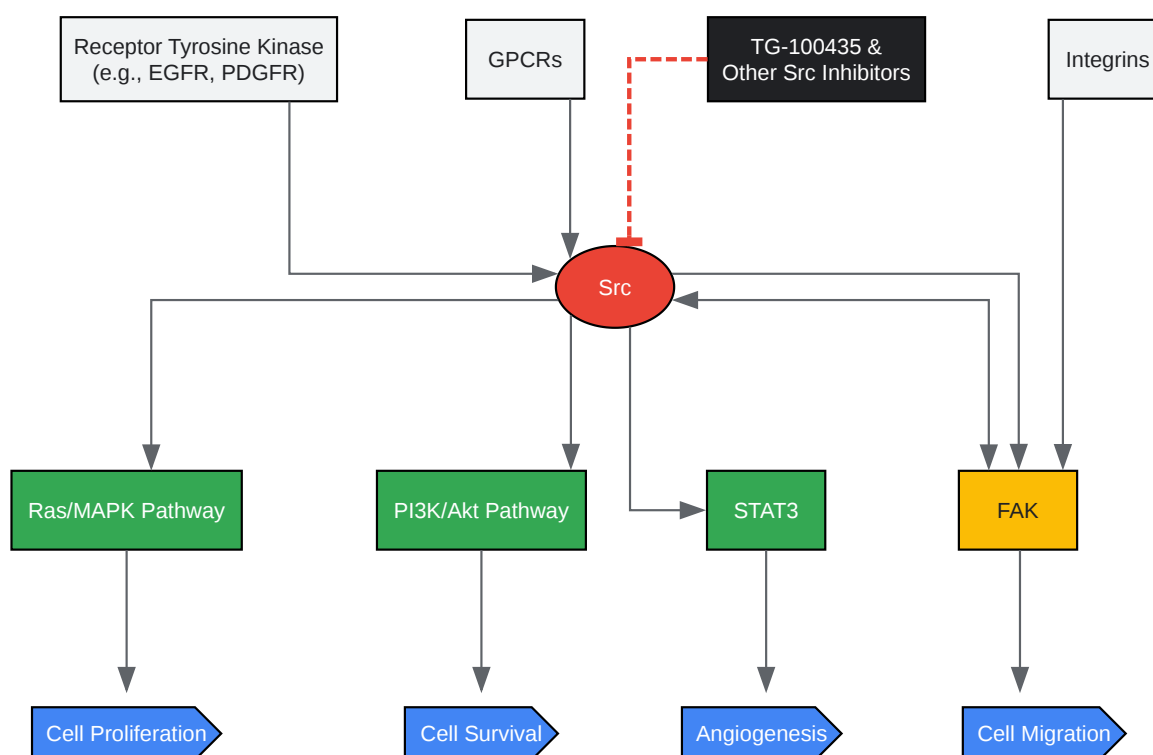
Procedure:

- Prepare a dilution series of the test compound in the assay buffer.
- Add the recombinant kinase, the fluorescent tracer, and the test compound to the wells of the microplate.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

- The data is then analyzed to determine the concentration of the test compound that causes 50% inhibition of tracer binding ( $IC_{50}$ ).
- The  $IC_{50}$  values are converted to inhibition constants ( $K_i$ ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.

## Signaling Pathway and Mechanism of Action

**TG-100435** and other Src kinase inhibitors exert their effects by targeting the Src family of non-receptor tyrosine kinases. These kinases are key components of various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. The diagram below illustrates a simplified representation of the Src signaling pathway and the point of inhibition.



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Caption: Simplified Src signaling pathway and the point of inhibition by **TG-100435**.

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## References

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- To cite this document: BenchChem. [Comparative Analysis of TG-100435: A Novel Src Family Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150180#literature-review-of-tg-100435-comparative-studies]

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